
1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with the CAS Number: 4412-51-5 . Its IUPAC name is 2-(4-chlorobenzyl)-1,3-dioxolane . The compound has a molecular weight of 198.65 and is a white sticky solid .
Molecular Structure Analysis
The InChI code for 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene is 1S/C10H11ClO2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene is a white sticky solid . It has a molecular weight of 198.65 . The compound’s IUPAC name is 2-(4-chlorobenzyl)-1,3-dioxolane , and its InChI code is 1S/C10H11ClO2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 .Applications De Recherche Scientifique
Chemistry of Dioxolane Derivatives
Dioxolane derivatives, closely related to 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene, have been synthesized through reactions involving para-chloro derivatives of benzaldehyde. These derivatives undergo various chemical reactions, including bromination, dichlorocarbene addition, and epoxidation, highlighting their versatility in synthetic chemistry (Kerimov, 2001).
Tandem Processes and Structural Analysis
A study on 6-phenylfulvenes bearing dioxolan substituents showcases the compound's ability to convert into benz[f]indenes through cascade processes initiated by a thermally activated hydrogen shift. This demonstrates the potential of 1,3-dioxolan derivatives in facilitating complex chemical transformations (Alajarín et al., 2016).
Polymerization and Material Science
The copolymerization of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with various vinyl monomers has been explored, resulting in copolymers with unique structural features and properties. This research opens up new avenues for the application of 1,3-dioxolane derivatives in the development of novel polymeric materials (Morariu & Bercea, 2004).
Catalysis
Research into the catalytic applications of 1,3-dioxolane derivatives includes studies on the oligomerization of ethylene and Friedel–Crafts alkylation of toluene, catalyzed by nickel complexes and ethylaluminium dichloride. These studies demonstrate the potential of dioxolane derivatives in catalyzing important chemical reactions, contributing to the advancement of catalytic chemistry (Budhai et al., 2013).
Synthesis of Functionally Substituted Aldehydes
The synthesis of 2-R-1,3-dioxanes from substituted aldehydes of the vanillin series has been achieved, showcasing the broad applicability of 1,3-dioxolane derivatives in synthesizing compounds with potential biological activity. This expands the utility of these derivatives in medicinal chemistry and drug development (Dikusar, 2013).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNQMPLCEZFODE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373920 |
Source


|
| Record name | 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene | |
CAS RN |
4412-51-5 |
Source


|
| Record name | 2-[(4-Chlorophenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4412-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(1,3-dioxolan-2-ylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


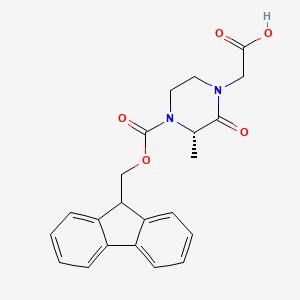
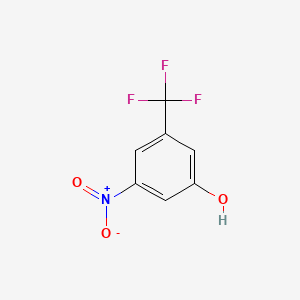
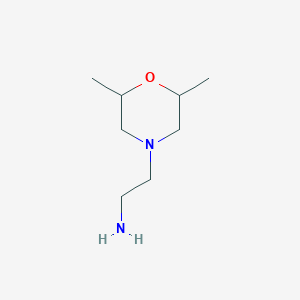
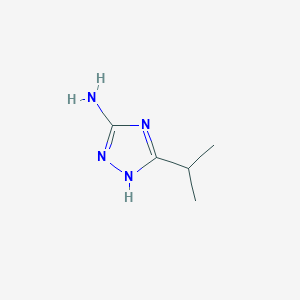
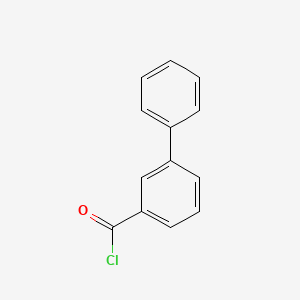
![3-Benzo[1,3]dioxol-5-yl-benzoic acid](/img/structure/B1302573.png)
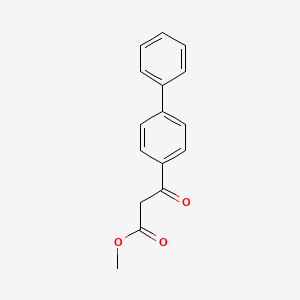
![3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B1302577.png)




